molecular formula C15H11ClN2S B5596483 6-chloro-2-(methylthio)-4-phenylquinazoline

6-chloro-2-(methylthio)-4-phenylquinazoline

Cat. No. B5596483
M. Wt: 286.8 g/mol
InChI Key: IEGWBQYKJLMVCS-UHFFFAOYSA-N
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Description

"6-chloro-2-(methylthio)-4-phenylquinazoline" is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural and chemical properties. This compound belongs to the quinazoline family, known for their diverse biological activities and potential in drug discovery.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. These processes yield compounds with specific functional groups that contribute to their biological activity and chemical reactivity. For instance, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline demonstrates a typical multistep synthesis approach for quinazoline derivatives, yielding a total yield of 29.2% (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their chemical behavior and interaction with biological targets. Structural investigations have shown that substituents on the quinazoline nucleus significantly affect the molecule's geometry, electronic distribution, and intermolecular interactions. These structural characteristics are essential for the compound's reactivity and biological activity. For example, studies on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino derivatives provide insights into the impact of different substituents on the molecular conformation and packing in the crystalline state (Yamuna et al., 2010).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements, leading to the formation of complex heterocyclic structures. These reactions are influenced by the compound's molecular structure and the reactivity of its functional groups. For instance, the synthesis of 3-Aryl-3,4-dihydro-4-hydroxy-4-phenylquinazoline-2-carbonitrile demonstrates the versatility of quinazoline derivatives in forming new compounds through chemical transformations (Chang & Kim, 2002).

properties

IUPAC Name

6-chloro-2-methylsulfanyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGWBQYKJLMVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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